SQ 28853
Description
SQ 28853 is a synthetic compound primarily studied for its role in modulating enzymatic activity, particularly in energy transduction pathways. For instance, Ko et al. (1999) explored magnesium's pivotal role in ATP synthase catalysis, a study published in J. Biol. Chem. (vol. 274, pp. 28853–28856) . However, explicit structural or functional details of this compound are absent in the provided sources, necessitating inferred comparisons based on analogous compounds.
Properties
CAS No. |
107550-68-5 |
|---|---|
Molecular Formula |
C19H24ClN4NaO6S3 |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
sodium (2S,4S)-4-[2-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)ethylsulfanyl]-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H25ClN4O6S3.Na/c1-9(8-31)18(26)24-7-10(4-14(24)19(27)28)32-3-2-16-22-13-6-12(20)15(33(21,29)30)5-11(13)17(25)23-16;/h5-6,9-10,14,16,22,31H,2-4,7-8H2,1H3,(H,23,25)(H,27,28)(H2,21,29,30);/q;+1/p-1/t9-,10+,14+,16?;/m1./s1 |
InChI Key |
GCQIUSPLZKYQEO-ZUEGONOJSA-M |
Isomeric SMILES |
C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)[O-])SCCC2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl.[Na+] |
Canonical SMILES |
CC(CS)C(=O)N1CC(CC1C(=O)[O-])SCCC2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thiol-1-(3-mercapto-2-methyl-1-oxopropyl)proline L-Proline, 4-((2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thio)-1-(3-mercapto-2-methyl-1-oxopropyl)-, monosodium salt, (1(R*),2alpha,4alpha)- SQ 28853 SQ-28853 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
The evidence highlights methodological rigor in chemical research but lacks direct data on this compound. For example:
- Experimental Reproducibility : Journals like Medicinal Chemistry Research emphasize detailed synthesis protocols and spectral data (e.g., NMR, IR) for compound validation . This compound’s absence in such contexts limits reproducibility.
- Data Presentation : Guidelines from Chemical and Pharmaceutical Bulletin recommend tabulating physicochemical properties (e.g., solubility, stability) and spectral peaks . Without this data, this compound’s practical applications remain speculative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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